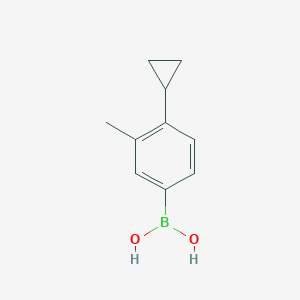

(4-Cyclopropyl-3-methylphenyl)boronic acid

Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids, with the general formula ArB(OH)₂, are a class of organic compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. pharmiweb.com Their importance in modern organic synthesis is substantial, largely due to their role as key reagents in a variety of catalytic reactions. nbinno.com

One of the most prominent applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. nbinno.comwisdomlib.org This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide, providing a powerful method for the construction of biaryl and substituted aromatic systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The versatility of arylboronic acids extends beyond Suzuki coupling; they are also employed in Chan-Lam coupling for the formation of carbon-heteroatom bonds, and in various other transition-metal-catalyzed transformations. nih.govrsc.org

The utility of arylboronic acids as synthetic intermediates is further enhanced by their general stability, low toxicity, and the environmentally benign nature of their byproducts, with boric acid being a common degradation product. nih.govwiley-vch.de They are typically solids that are stable to air and moisture, making them convenient to handle and store. wiley-vch.de Moreover, the reactivity of the boronic acid moiety can be fine-tuned by altering the substituents on the aromatic ring, allowing for a high degree of control in synthetic design. researchgate.net

Arylboronic acids can also serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage, opening up alternative reaction pathways beyond traditional cross-coupling reactions. rsc.org This reactivity has been exploited in the development of novel methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

Structural Characteristics and Reactivity Profile of (4-Cyclopropyl-3-methylphenyl)boronic Acid

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a cyclopropyl (B3062369) group, and a methyl group. The spatial arrangement of these substituents influences the electronic properties and steric environment of the molecule, which in turn dictates its reactivity.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BO₂ |

| IUPAC Name | This compound |

The boronic acid group is the primary site of reactivity, acting as a Lewis acid due to the vacant p-orbital on the boron atom. pharmiweb.com This allows it to readily interact with Lewis bases. In the context of cross-coupling reactions, this Lewis acidity facilitates the crucial transmetalation step with a transition metal catalyst, such as palladium. nih.gov

The cyclopropyl and methyl groups on the phenyl ring have distinct electronic and steric effects. The methyl group is a weak electron-donating group, which can slightly increase the electron density of the aromatic ring. The cyclopropyl group, with its unique s-character in its C-C bonds, can also exhibit electron-donating properties through conjugation with the aromatic system. These electronic contributions can influence the rate and efficiency of catalytic reactions.

Sterically, the presence of the methyl group ortho to the boronic acid and the cyclopropyl group para to the boronic acid can impact the approach of reactants and catalysts to the reactive center. This steric hindrance can affect reaction kinetics and, in some cases, selectivity.

Historical Development and Impact of Boronic Acid Chemistry in Modern Catalysis

The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis of ethylboronic acid. pharmiweb.comwikipedia.org For a considerable period, these compounds were largely regarded as chemical curiosities. However, the landscape of organic synthesis was profoundly changed with the discovery of the Suzuki-Miyaura coupling reaction in the late 1970s. nih.gov This discovery unlocked the immense potential of boronic acids as practical and highly effective reagents for carbon-carbon bond formation. nih.gov

The development of the Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010, marked a turning point. It provided a reliable and versatile method for constructing complex molecules with high efficiency and functional group tolerance. nbinno.com This had a transformative impact on medicinal chemistry, enabling the synthesis of new drug candidates with previously inaccessible molecular architectures. nih.gov

Following this breakthrough, research into boronic acid chemistry expanded rapidly. New synthetic methods for the preparation of a wide array of functionalized aryl- and heteroarylboronic acids were developed. nih.gov These methods include the reaction of organometallic reagents with borate (B1201080) esters and palladium-catalyzed borylation of aryl halides. pharmiweb.com

The impact of boronic acid chemistry on modern catalysis extends beyond the Suzuki reaction. Boronic acids themselves can act as catalysts in a variety of organic transformations. nih.govrsc.org Their ability to form reversible covalent bonds with hydroxyl groups can be exploited to activate substrates in reactions such as amide synthesis, esterification, and Friedel-Crafts alkylations. rsc.orgresearchgate.netacs.org This mode of catalysis, often referred to as boronic acid catalysis (BAC), offers mild and selective reaction conditions, contributing to the development of more sustainable chemical processes. rsc.orgresearchgate.net

The evolution of boronic acid chemistry from a niche area of study to a cornerstone of modern organic synthesis and catalysis highlights the power of fundamental research to drive innovation in the chemical sciences. pharmiweb.comnih.gov

Properties

Molecular Formula |

C10H13BO2 |

|---|---|

Molecular Weight |

176.02 g/mol |

IUPAC Name |

(4-cyclopropyl-3-methylphenyl)boronic acid |

InChI |

InChI=1S/C10H13BO2/c1-7-6-9(11(12)13)4-5-10(7)8-2-3-8/h4-6,8,12-13H,2-3H2,1H3 |

InChI Key |

CHKMSTFLPDHNEU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2CC2)C)(O)O |

Origin of Product |

United States |

Cross Coupling Reactions Involving 4 Cyclopropyl 3 Methylphenyl Boronic Acid and Analogous Arylboronic Acids

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as (4-Cyclopropyl-3-methylphenyl)boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This reaction is celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. uwindsor.ca

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This is often the rate-determining step of the entire cycle. mdpi.com The palladium(0) species inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex, which is typically a square planar species. This process formally oxidizes the palladium center from the 0 to the +2 oxidation state.

The reactivity of the organic halide is highly dependent on the nature of the halogen, with the typical reactivity trend being I > OTf > Br >> Cl. audreyli.com While aryl iodides and bromides are highly reactive, the development of advanced catalyst systems has made the use of more economical but less reactive aryl chlorides routine.

There has been considerable investigation into the nature of the active catalytic species. While a 14-electron PdL₂ complex (where L is a ligand like triphenylphosphine) is often depicted, studies suggest that under catalytic conditions, a more reactive, monoligated 12-electron PdL₁ species may be the true active catalyst that undergoes oxidative addition, particularly when using bulky phosphine (B1218219) ligands.

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This key step requires the presence of a base, and its exact mechanism has been a subject of extensive debate, with two primary pathways being widely accepted as plausible and potentially competing. nih.gov

The Boronate Pathway: In this mechanism, the base (e.g., OH⁻, OR⁻) first reacts with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex, or boronate (Ar'B(OH)₃⁻). nih.gov This activated boronate then reacts with the arylpalladium(II) halide complex ([ArPdL₂X]), displacing the halide to form a diarylpalladium(II) intermediate ([ArPdL₂Ar']).

The Oxo-Palladium Pathway: Alternatively, the base can react with the arylpalladium(II) halide complex first, replacing the halide ligand to form an arylpalladium(II) hydroxide (B78521) or alkoxide complex ([ArPdL₂(OH)]). nih.govnih.gov This palladium-hydroxo species then undergoes a Lewis acid-base reaction with the neutral, tricoordinate boronic acid. nih.gov This interaction forms an intermediate with a Pd-O-B linkage, which then facilitates the transfer of the aryl group from boron to palladium. researchgate.net

The predominant pathway is influenced by factors such as the choice of base, solvent, ligands, and the specific substrates involved. nih.gov Kinetic studies have suggested that for reactions conducted with weak bases in aqueous solvent mixtures, the oxo-palladium pathway can be the major contributor to transmetalation. nih.gov

The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups (Ar and Ar') on the diarylpalladium(II) intermediate couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the desired biaryl product. audreyli.com This process reduces the palladium center from Pd(II) back to Pd(0), thereby regenerating the active catalyst which can then re-enter the cycle. mdpi.com

For reductive elimination to occur, the two aryl groups typically need to be in a cis orientation to each other on the palladium complex. The use of bulky ligands can promote this step by increasing steric crowding around the metal center, which favors the formation of the product and the lower-coordination Pd(0) species. audreyli.com

The success and broad applicability of the Suzuki-Miyaura reaction are heavily reliant on the design of the catalyst system, which comprises a palladium source and supporting ligands. While this compound is a specific reagent, the catalyst systems employed for its coupling are general and applicable to a wide range of analogous arylboronic acids.

A variety of palladium sources can be used to initiate the catalytic cycle. The most common are palladium(II) salts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and palladium(0) complexes, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

Pd(OAc)₂: As a Pd(II) source, palladium(II) acetate is air-stable and convenient to handle. For it to become catalytically active, it must first be reduced in situ to a Pd(0) species. This reduction is often accomplished by one of the phosphine ligands present in the reaction mixture or by other reagents. glpbio.com It is frequently paired with phosphine ligands to form the active catalyst.

Pd(PPh₃)₄: This complex is a direct source of Pd(0) and is widely used in Suzuki-Miyaura couplings. In solution, it exists in equilibrium with lower-ligated, more reactive species like Pd(PPh₃)₃ and Pd(PPh₃)₂, which are often the species that enter the catalytic cycle. While effective, particularly with aryl iodides and bromides, its efficacy can be limited with less reactive substrates like aryl chlorides.

The choice of catalyst and ligands is crucial for achieving high yields and accommodating challenging substrates. For sterically hindered partners, such as ortho-substituted aryl halides or boronic acids analogous to this compound, more sophisticated ligands are often required to achieve efficient coupling. Research has shown that bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and various biaryl phosphines (e.g., XPhos, SPhos), can significantly accelerate the oxidative addition and reductive elimination steps, enabling reactions at lower temperatures and with lower catalyst loadings. nih.gov

| Aryl Bromide | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | Pd(OAc)₂ (5 mol%) | PCy₃ (10 mol%) | K₃PO₄ | Toluene/H₂O | 95 | audreyli.com |

| 4-Bromoacetophenone | Pd(OAc)₂ (5 mol%) | PCy₃ (10 mol%) | K₃PO₄ | Toluene/H₂O | 97 | audreyli.com |

| 4-Bromobenzaldehyde | Pd(OAc)₂ (5 mol%) | PCy₃ (10 mol%) | K₃PO₄ | Toluene/H₂O | 96 | audreyli.com |

| Methyl 4-bromobenzoate | Pd(OAc)₂ (5 mol%) | PCy₃ (10 mol%) | K₃PO₄ | Toluene/H₂O | 95 | audreyli.com |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5 mol%) | PCy₃ (10 mol%) | K₃PO₄ | Toluene/H₂O | 92 | audreyli.com |

| 1-Bromo-2-nitrobenzene | Pd(OAc)₂ (5 mol%) | PCy₃ (10 mol%) | K₃PO₄ | Toluene/H₂O | 85 | audreyli.com |

Catalyst Systems and Ligand Design

Development and Application of Phosphine Ligands

The evolution of phosphine ligands has been instrumental in expanding the utility of Suzuki-Miyaura coupling reactions, especially for challenging substrates like sterically hindered arylboronic acids. tcichemicals.com Initially, triarylphosphine ligands were common, but the development of bulky and electron-rich phosphine ligands has significantly improved the efficiency and selectivity of these cross-coupling reactions. nih.gov These advanced ligands enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.govtcichemicals.com

Key developments in phosphine ligands for cross-coupling reactions include:

Dialkylbiaryl Phosphines: Introduced in 1998, these monodentate, bulky, and electron-rich ligands have become widely used in palladium-catalyzed C-C, C-N, and C-O bond-forming processes. nih.gov Ligands such as S-Phos and X-Phos have demonstrated unprecedented scope and reactivity, enabling the coupling of unactivated aryl chlorides and the formation of highly hindered biaryls. nih.govsigmaaldrich.com

Indolyl Phosphine Ligands: This class of air-stable ligands offers significant steric and electronic tunability. organic-chemistry.org When combined with a palladium precursor, they form highly effective catalysts for the coupling of unactivated aryl chlorides, achieving high yields with catalyst loadings as low as 0.02 mol%. organic-chemistry.org The steric bulk and electron-rich nature of these ligands are crucial for their high catalytic efficiency. organic-chemistry.org

Indenyl-Derived Phosphine Ligands: An air-stable aryl-substituted indenyl phosphine, in combination with Pd(OAc)₂, provides a highly efficient catalyst for the Suzuki-Miyaura coupling of sterically hindered aryl halides with aryl boronic acids. nih.gov

Ferrocenyl Monophosphine Ligands: These electron-rich phosphines have proven effective for the palladium-catalyzed Suzuki-Miyaura coupling of both activated and deactivated aryl chlorides, including sterically hindered partners, at low catalyst loadings. acs.org

BRIDP Ligands: A series of phosphine ligands known as BRIDPs (2,2-diphenylvinylphosphines) are air-stable despite their high electron density. scispace.com Palladium catalysts supported by BRIDP ligands are effective for a wide range of coupling reactions involving aryl halides and arylboronic acids. scispace.com

The choice of phosphine ligand is critical for overcoming the challenges associated with sterically demanding substrates. For instance, the synthesis of tri-ortho-substituted biaryls, a historically difficult transformation, has become more routine with the advent of these specialized ligands. nih.govscispace.com

| Ligand Type | Key Features | Typical Substrates | Reported Advantages |

|---|---|---|---|

| Dialkylbiaryl Phosphines (e.g., S-Phos, X-Phos) | Bulky, electron-rich, monodentate | Aryl chlorides, hindered arylboronic acids | High reactivity, low catalyst loadings, broad scope. nih.govsigmaaldrich.com |

| Indolyl Phosphines | Air-stable, tunable sterics and electronics | Unactivated aryl chlorides, heteroaryl chlorides | Very low catalyst loadings (down to 0.02 mol%), high efficiency. organic-chemistry.org |

| Indenyl-Derived Phosphines | Air-stable | Sterically hindered aryl halides | Highly efficient for sterically demanding couplings. nih.gov |

| Ferrocenyl Monophosphines | Electron-rich | Activated and deactivated aryl chlorides | Effective at low catalyst loadings for hindered substrates. acs.org |

| BRIDPs | Air-stable, high electron density | Wide range of aryl halides | Effective for various cross-coupling reactions. scispace.com |

Exploration of Non-Palladium Catalytic Systems (e.g., Nickel)

While palladium has dominated the field of cross-coupling catalysis, nickel-based systems have emerged as a powerful and cost-effective alternative. nih.gov Nickel catalysts can facilitate the cross-coupling of arylboronic acids with a variety of partners, including those that are challenging for palladium systems. rsc.org

A notable application of nickel catalysis is the cross-coupling of redox-active esters derived from alkyl carboxylic acids with aryl and vinyl boronic acids. nih.govnih.gov This transformation provides a simple and broadly applicable method for forming C(sp³)–C(sp²) bonds, leveraging the vast commercial availability of carboxylic acids and boronic acids. nih.gov The reaction typically uses an inexpensive nickel source, such as NiCl₂·6H₂O, and proceeds with high functional group tolerance. nih.govnih.gov

Mechanistically, these nickel-catalyzed reactions are thought to proceed through a pathway involving a Ni(I) intermediate that undergoes transmetalation with the arylboronic acid. nih.gov For sterically hindered substrates, the choice of ligand is crucial, with flexible bidentate phosphines enabling the C–S cross-coupling of alkyl thiols with ortho-substituted aryl triflates. rsc.org In some cases, more cost-efficient nickel precursors like Ni(OAc)₂ can be used with a reductant such as zinc. rsc.org Nickel-catalyzed Suzuki-Miyaura reactions have also been successfully carried out in ionic liquids, demonstrating the versatility of these systems. researchgate.net

Substrate Scope and Reaction Versatility

The versatility of the Suzuki-Miyaura reaction is evident in its broad substrate scope, which has been significantly expanded through the development of new catalyst systems. acs.orgresearchgate.net

Coupling with Aryl Halides and Pseudohalides

The reaction is highly effective for coupling arylboronic acids with a wide range of aryl halides (I, Br, Cl) and pseudohalides (triflates, tosylates). acs.orgyonedalabs.com The development of catalysts based on bulky, electron-rich phosphine ligands has made the coupling of historically unreactive and economically advantageous aryl chlorides a routine procedure. nih.govacs.org These advanced catalysts can achieve high yields for the coupling of both activated and deactivated aryl chlorides, even at room temperature. organic-chemistry.orgresearchgate.net

The reactivity of the halide or pseudohalide typically follows the order I > Br > OTf > Cl, but modern catalysts can show unique selectivity. For example, the Pd₂(dba)₃/P(t-Bu)₃ system has been shown to selectively couple an aryl chloride in the presence of an aryl triflate, a reversal of the typical reactivity pattern. organic-chemistry.orgresearchgate.net This broad compatibility allows for the synthesis of complex molecules through sequential couplings.

Coupling with Alkenyl Substrates and Stereochemical Control

The Suzuki-Miyaura reaction is not limited to the formation of biaryls; it is also a powerful tool for synthesizing styrenes and other vinylarenes through the coupling of arylboronic acids with alkenyl substrates. organic-chemistry.org Alkenyl halides (e.g., bromides) and pseudohalides (e.g., nonaflates) are excellent coupling partners. organic-chemistry.orgnih.gov

A critical aspect of these reactions is the ability to control stereochemistry. The coupling of stereodefined alkenyl bromides with aryltrifluoroborates proceeds stereospecifically, with retention of the original double bond geometry. organic-chemistry.org This allows for the synthesis of pure (E)- or (Z)-alkenes. richmond.eduyoutube.com Mechanistic studies on the transmetalation step involving primary alkyltrifluoroborate nucleophiles have shown that it occurs exclusively through a stereoretentive pathway, independent of electronic and steric effects. nih.gov This predictable stereochemical outcome is a significant advantage for synthetic applications. nih.govresearchgate.net

Synthesis of Diaryl Compounds and Substituted Biaryls

The primary application of the Suzuki-Miyaura reaction is the synthesis of diaryl compounds and substituted biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. sandiego.edunih.gov The reaction's functional group tolerance and mild conditions make it ideal for late-stage functionalization in complex syntheses. youtube.com

Synthesizing sterically hindered biaryls, such as those with multiple ortho-substituents, presents a significant challenge due to steric repulsion that can impede both the transmetalation and reductive elimination steps. semanticscholar.orgthieme-connect.com The development of highly active palladium catalysts with bulky phosphine ligands has been crucial in overcoming this hurdle. thieme-connect.comorganic-chemistry.org These catalysts enable the coupling of di-ortho-substituted aryl halides with ortho-substituted arylboronic acids to produce tri- and even tetra-ortho-substituted biaryls in good yields. organic-chemistry.orgrsc.org For example, mesitylboronic acid can be effectively coupled with 2-substituted haloarenes using catalysts like tetrakis(triphenylphosphine)palladium(0). thieme-connect.com

| Arylboronic Acid | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Aryl bromides/iodides | LaF₃·Pd nanocatalyst | Substituted biaryls | nih.gov |

| Mesitylboronic acid | 2-Substituted haloarenes | Pd(PPh₃)₄ / Ba(OH)₂ | Sterically hindered biaryls | thieme-connect.com |

| 2-Tolylboronic acid | 2-Chlorotoluene | Pd(OAc)₂ / BRIDP ligand | Tri-ortho-substituted biaryl | scispace.com |

| Arylboronic acids | Sterically hindered aryl chlorides | Pd-NHC complexes | Di-, tri-, and tetra-ortho-substituted biaryls | organic-chemistry.org |

| Arylboronic acids | Aryl halides | Pd(OAc)₂ / Indenyl phosphine | Sterically hindered biaryls | nih.gov |

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions is crucial for achieving high yields and purity in Suzuki-Miyaura couplings. Key parameters include the choice of base, solvent, and temperature. yonedalabs.com

Bases: A base is required to facilitate the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃), as well as organic bases like triethylamine (B128534) (Et₃N). yonedalabs.comyoutube.com For sterically hindered couplings, stronger bases are often more effective. thieme-connect.com In some cases, aqueous bases are used, which can also influence the reaction rate and outcome. thieme-connect.com

Solvent Systems: A wide variety of solvents can be employed for Suzuki-Miyaura reactions. yonedalabs.com The choice of solvent can significantly impact catalyst solubility, reaction rate, and product isolation. Commonly used solvents include:

Ethers: Dioxane, tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2Me-THF), and 1,2-dimethoxyethane (B42094) (DME). yonedalabs.comthieme-connect.com

Aromatics: Toluene and xylenes. yonedalabs.com

Amides: Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc). yonedalabs.com

Aqueous Mixtures: Often, a co-solvent system of an organic solvent and water is used, which can be beneficial for dissolving the inorganic base. youtube.com

Recently, there has been a push towards more sustainable and environmentally friendly solvents. rsc.org Cyrene, a bio-derived solvent, has been evaluated as a replacement for traditional dipolar aprotic solvents like DMF and dioxane, showing high yields across a range of substrates. organic-chemistry.org Hindered, non-peroxide-forming ethers such as 2,2,5,5-tetramethyloxolane (TMO) have also been shown to be effective and more sustainable alternatives to THF or toluene. rsc.org In some instances, reactions can even be performed under solvent-free conditions, further enhancing the green credentials of the methodology. researchgate.net

The optimization process often involves screening various combinations of ligands, bases, and solvents to find the ideal conditions for a specific pair of coupling partners, particularly when dealing with challenging substrates like this compound and its analogues. semanticscholar.orgthieme-connect.com

Copper-Mediated Cross-Coupling Reactions (Chan-Lam Type)

The Chan-Lam coupling reaction provides a powerful alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds. wikipedia.org This reaction typically involves the copper-mediated or -catalyzed coupling of an organoboron reagent, such as a boronic acid, with an N-H or O-H containing compound. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam reaction is its operational simplicity; it can often be conducted at room temperature and is tolerant of air and moisture, making it highly practical. wikipedia.orgrsc.org

The introduction of a cyclopropyl (B3062369) group onto a nitrogen atom is a valuable transformation in medicinal chemistry. The Chan-Lam coupling offers a direct method for N-cyclopropylation using cyclopropylboronic acid. The reaction of anilines, primary amines, or secondary aliphatic amines with cyclopropylboronic acid in the presence of a copper source like copper(II) acetate (Cu(OAc)₂) affords the corresponding N-cyclopropyl derivatives in good to excellent yields. researchgate.net

These reactions are typically performed in a solvent such as dichloroethane under an air atmosphere. researchgate.net The process often requires stoichiometric or catalytic amounts of the copper promoter, and the addition of a ligand, such as 2,2'-bipyridine (B1663995), can be beneficial. rsc.orgresearchgate.net A base, like sodium carbonate, is also included in the reaction mixture. researchgate.net The protocol is tolerant of a wide range of functional groups on the amine substrate. rsc.org

Analogous to N-cyclopropylation, the Chan-Lam methodology can be extended to form carbon-sulfur bonds. The copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid provides an efficient route to aryl cyclopropyl sulfides, which are important structural motifs in biologically active compounds. beilstein-journals.orgnih.gov

This transformation is effectively promoted by copper(II) acetate in a solvent like dichloroethane at elevated temperatures (e.g., 70 °C). beilstein-journals.org The reaction conditions are relatively simple and tolerate a variety of substituents on the thiophenol, including both electron-donating and electron-withdrawing groups at the ortho, meta, and para positions. beilstein-journals.orgnih.govdntb.gov.ua While para- and meta-substituted thiophenols generally give excellent yields, ortho-substitution can lead to a decrease in efficiency due to steric hindrance. beilstein-journals.org

Table 3: Copper-Promoted S-Cyclopropylation of Substituted Thiophenols with Cyclopropylboronic Acid

| Thiophenol Substituent | Position | Yield (%) |

|---|---|---|

| H | - | 99 |

| 4-Me | para | 84 |

| 3-Me | meta | 90 |

| 2-Me | ortho | 57 |

| 4-OMe | para | 88 |

| 4-Cl | para | 80 |

| 4-F | para | 85 |

Data sourced from a study on the S-cyclopropylation of thiophenols. beilstein-journals.org Conditions typically involve cyclopropylboronic acid, Cu(OAc)₂, and a base in a suitable solvent.

The mechanism of the Chan-Lam coupling is complex and has been the subject of extensive study. While not fully elucidated for all substrate combinations, the generally accepted pathway involves copper in multiple oxidation states. The catalytic cycle is thought to be initiated by the reaction of a Cu(II) salt with the boronic acid and the heteroatom nucleophile (amine or thiol). wikipedia.org

The proposed mechanism involves a sequence of steps:

Ligand Exchange: The amine or thiol coordinates to the Cu(II) center.

Transmetalation: The aryl or cyclopropyl group is transferred from the boronic acid to the copper center, potentially forming a Cu(III) intermediate.

Reductive Elimination: The newly formed C-N or C-S bond is created through reductive elimination from the Cu(III) species, yielding the desired product and a Cu(I) species. wikipedia.org

Reoxidation: The Cu(I) is then reoxidized back to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org

The reaction can also proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated radical pathway depending on the specific reactants and conditions. The presence of oxygen has been shown to be beneficial, likely by facilitating the reoxidation step and promoting the reductive elimination from the Cu(III) intermediate. organic-chemistry.org

Rhodium-Catalyzed Ring Opening Reactions with Arylboronic Acid Nucleophiles

Rhodium catalysts have emerged as effective tools for the C-C bond activation and subsequent functionalization of strained ring systems, including cyclopropanes. One notable application is the ring-opening of activated cyclopropanes using arylboronic acids as carbon nucleophiles. This methodology provides a pathway to synthesize complex organic molecules from readily available starting materials.

A significant advancement in this area is the rhodium(I)-catalyzed asymmetric ring opening of racemic vinyl cyclopropanes with arylboronic acids. nih.govacs.org This reaction proceeds with high regioselectivity and enantioselectivity, demonstrating the utility of rhodium catalysis in stereocontrolled synthesis. nih.gov The use of arylboronic acids as nucleophiles is particularly advantageous due to their commercial availability and the broad tolerance of various functional groups. nih.govacs.org

While specific studies on the rhodium-catalyzed ring-opening reactions involving This compound are not extensively documented in the reviewed literature, the scope of analogous arylboronic acids has been well-explored. Research indicates that arylboronic acids with both electron-donating and electron-withdrawing substituents are well-tolerated, leading to excellent yields and enantioselectivities. acs.org

Below is a table summarizing the results for the rhodium-catalyzed ring opening of a model vinyl cyclopropane (B1198618) with various arylboronic acids, illustrating the reaction's scope.

| Entry | Arylboronic Acid | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | 3a | 95 | 94 |

| 2 | 4-Methoxyphenylboronic acid | 3b | 96 | 94 |

| 3 | 4-Fluorophenylboronic acid | 3d | 98 | 95 |

| 4 | 3-Methylphenylboronic acid | 3e | 94 | 94 |

| 5 | 2-Naphthylboronic acid | 3f | 95 | 96 |

The proposed mechanism for this reaction begins with the formation of an active rhodium-ligand complex, promoted by the Zn(OTf)₂ additive. acs.org This is followed by a base-assisted transmetalation with the arylboronic acid. The subsequent oxidative addition of the rhodium complex to the vinyl cyclopropane leads to the formation of a Rh(III) π-allyl intermediate. The observed regioselectivity is believed to be influenced by the coordination of a malonate oxygen to the metal center, forming a six-membered intermediate. Finally, reductive elimination yields the desired ring-opened product and regenerates the active rhodium(I) catalyst. acs.org

In a related but distinct process, a ligand-free rhodium(I) catalyzed stereoselective ring-opening of cyclopropane-appended spirotricyclic olefins has been achieved using arylboronic acids. rsc.org This transformation proceeds through a C-H bond cleavage of the boronic acid and involves a 1,4-alkyl to aryl rhodium migration, ultimately leading to densely functionalized aromatic molecules. rsc.org This method further highlights the versatility of rhodium catalysts in mediating C-C bond cleavage and formation with organoboronic acids. rsc.org

The reaction conditions for this ligand-free system were optimized, with the best results obtained using [RhCl(COD)]₂ as the catalyst precursor and Cs₂CO₃ as the base in THF at 60 °C. rsc.org

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 3aa | 75 |

| 2 | 4-Methoxyphenylboronic acid | 3ba | 72 |

| 3 | 4-Chlorophenylboronic acid | 3ca | 78 |

| 4 | 3,5-Dimethylphenylboronic acid | 3da | 65 |

These studies collectively demonstrate the potential of rhodium catalysis in the ring-opening reactions of cyclopropanes with arylboronic acids, offering a powerful strategy for the synthesis of enantioenriched and structurally diverse organic compounds. Although direct experimental data for this compound in these specific reactions is pending, the broad substrate scope of analogous arylboronic acids suggests its potential applicability.

C–h Activation and Functionalization Mediated by Arylboronic Acids

Direct C–H Amination Reactions Utilizing Boronic Acids

Direct C–H amination provides a straightforward method for the synthesis of aniline compounds, crucial intermediates in pharmaceuticals and materials science, by avoiding the need for pre-functionalized aryl halides nih.gov. Arylboronic acids play a pivotal role in these transformations, particularly in transition metal-catalyzed reactions.

Rhodium catalysts are highly effective in mediating the coupling of arylboronic acids with organic azides to form secondary amines under neutral conditions organic-chemistry.orgacs.org. This approach is advantageous as it often avoids the harsh basic conditions or external oxidants required by other amination methods organic-chemistry.org. The reaction proceeds through the formation of a metal-nitrene intermediate, which is a key reactive species in the catalytic cycle organic-chemistry.orgacs.org.

Table 1: Key Features of Rhodium-Catalyzed C-H Amination with Aryl Azides

| Feature | Description |

| Catalyst | Typically a Rhodium(I) complex, such as [Rh(NBD)Cl]₂ organic-chemistry.org. |

| Nitrogen Source | Organic azides are used to generate the reactive nitrene intermediate nih.govorganic-chemistry.orgacs.org. |

| Boronic Acid | Serves as the arylating agent. (4-Cyclopropyl-3-methylphenyl)boronic acid would provide the 4-cyclopropyl-3-methylphenyl moiety. |

| Key Intermediate | A rhodium-nitrenoid species is central to the C-N bond formation nih.govorganic-chemistry.orgacs.org. |

| Reaction Conditions | Generally neutral, offering an advantage over methods requiring harsh bases or oxidants organic-chemistry.org. |

More advanced strategies involve the formation of two C–N bonds in a single operation. Rhodium-catalyzed reactions can be designed to facilitate the insertion of a nitrene into a C–H bond, followed by a subsequent coupling reaction. While direct dual C–N bond formation with a single boronic acid molecule is less common, related processes can be envisaged where an initial C–H amination is followed by a second N-arylation event.

A proposed pathway could involve the rhodium-catalyzed reaction of an aryl azide with a substrate containing an activatable C–H bond. The resulting rhodium-nitrene intermediate could then undergo C–H insertion to form an initial C–N bond. Subsequently, an arylboronic acid like this compound could be introduced in a second catalytic cycle to arylate the newly formed amine, leading to a diarylamine product. This stepwise, one-pot approach would leverage the versatility of both rhodium catalysis and boronic acid chemistry to achieve dual C–N bond formation.

Alpha-Hydroxyl C–H Functionalization of Alcohols

The selective functionalization of C–H bonds adjacent to a hydroxyl group in alcohols is a significant challenge in organic synthesis. Boronic acid catalysis has emerged as a powerful tool to address this challenge, enabling the activation of these otherwise inert bonds.

Boronic acids can act as catalysts to activate hydroxyl groups towards C–H functionalization researchgate.net. They form reversible covalent bonds with the hydroxyl group of an alcohol, creating a boronate ester intermediate wvu.edu. This temporary modification alters the electronic properties of the substrate, facilitating the abstraction of a hydrogen atom from the alpha-carbon wvu.edu. The electron-withdrawing nature of the boronate group can lower the bond dissociation energy of the α-C–H bond, making it more susceptible to radical abstraction wvu.edu.

This compound, with its specific electronic and steric profile, could modulate the efficiency and selectivity of this process. The rate of boronate ester formation and the stability of the resulting intermediate would be influenced by the substituents on the phenyl ring.

To achieve efficient alpha-hydroxyl C–H functionalization, boronic acid catalysis is often employed within a multicomponent system, frequently involving photoredox and hydrogen atom transfer (HAT) catalysis wvu.eduresearchgate.net. In such a system, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process. The excited photocatalyst can then interact with a HAT catalyst, which in turn abstracts the weakened α-C–H hydrogen from the boronate ester of the alcohol wvu.edu. The resulting carbon-centered radical can then be trapped by a suitable electrophile or participating in a cross-coupling reaction.

The role of this compound in this triad catalytic system would be to form the key boronate ester intermediate, thereby activating the alcohol substrate for the subsequent HAT process wvu.edu. The choice of arylboronic acid can be crucial, as electron-poor arylboronic acids have been shown to increase the rate of α-OH C–H alkylation of mono-alcohols wvu.edu.

Table 2: Components of a Triad Catalytic System for α-OH C–H Functionalization

| Component | Function | Example |

| Boronic Acid Catalyst | Activates the alcohol via boronate ester formation wvu.edu. | This compound |

| Photocatalyst | Absorbs light to initiate the electron transfer process wvu.edu. | Iridium or Ruthenium complexes |

| HAT Catalyst | Abstracts the α-C–H hydrogen from the activated boronate complex wvu.edu. | Quinuclidine wvu.edu |

Stereoselective C–H Activation Approaches

Achieving stereoselectivity in C–H activation reactions is a paramount goal, enabling the synthesis of chiral molecules with high enantiomeric purity. Arylboronic acids have been utilized as nucleophiles in various stereoselective transformations.

While specific studies on the stereoselective C–H activation directly mediated by this compound are not prevalent, the principles of asymmetric catalysis involving arylboronic acids can be extrapolated. For instance, in rhodium-catalyzed enantioselective additions of arylboronic acids to prochiral ketones, the use of chiral ligands on the metal center is crucial for inducing stereoselectivity rsc.orgnih.gov.

In a hypothetical stereoselective C–H activation scenario, a chiral catalyst could differentiate between enantiotopic C–H bonds in a substrate. The role of this compound would be to act as the coupling partner that introduces the 4-cyclopropyl-3-methylphenyl group to the newly formed stereocenter. The steric and electronic properties of the boronic acid could influence the facial selectivity of the addition to the metal-carbon bond, thereby impacting the enantiomeric excess of the final product.

Furthermore, stereospecific nucleophilic substitution reactions have been achieved with arylboronic acids as nucleophiles without the use of a transition metal catalyst nih.gov. In these cases, the inherent chirality of the starting material is transferred to the product with high fidelity. The presence of a directing group on the substrate can facilitate the reaction by bringing the boronic acid into close proximity for the substitution to occur nih.gov. The structure of this compound could be amenable to such transformations, providing a pathway to chiral α,α-diaryl acetamides nih.gov.

Catalytic Roles of Arylboronic Acids Beyond Carbon Carbon Bond Formation

Organoboron Catalysis for Direct Amide and Peptide Bond Formation

The synthesis of amides and peptides is fundamental in pharmaceutical and materials science rsc.orgrsc.org. Traditionally, this process requires stoichiometric coupling reagents, which generate significant chemical waste acs.org. Arylboronic acid-catalyzed dehydrative amidation, which directly couples carboxylic acids and amines with water as the only byproduct, represents a greener, more atom-economical alternative rsc.orgconsensus.appacs.org. This catalytic approach was first pioneered in 1996 by Yamamoto and co-workers and has since been the subject of extensive research and development rsc.orgresearchgate.net.

The catalytic cycle of arylboronic acid-mediated amidation is initiated by the dehydrative condensation between the boronic acid and a carboxylic acid. This reaction, often facilitated by the removal of water using molecular sieves or azeotropic reflux, forms a key mono(acyloxy)boronic acid intermediate researchgate.netnih.gov. Theoretical calculations have shown this step to be kinetically easy but thermodynamically unfavorable, underscoring the necessity of water removal for the reaction to proceed efficiently researchgate.net.

Proposed Catalytic Cycle for Dehydrative Amidation:

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Activation | The arylboronic acid catalyst reacts with a carboxylic acid via dehydration. | Mono(acyloxy)boronic acid |

| 2. Nucleophilic Attack | An amine attacks the activated carbonyl group of the intermediate. | Tetracoordinate acyl boronate |

| 3. C-N Bond Formation | The C-O bond of the tetracoordinate intermediate cleaves, forming the amide. | Amide product |

| 4. Catalyst Regeneration | The arylboronic acid is regenerated, releasing water. | Regenerated ArB(OH)₂ |

The efficiency of arylboronic acid catalysts in amide synthesis is highly dependent on their molecular structure. Catalyst design focuses on enhancing the Lewis acidity of the boron center to promote the formation and reactivity of the acyloxyboron intermediate rsc.org.

Key optimization strategies include:

Electron-Withdrawing Groups: Attaching electron-withdrawing substituents (e.g., -CF₃, -F) to the aryl ring increases the electrophilicity of the boron atom. For instance, 3,4,5-trifluorobenzeneboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid are highly effective catalysts rsc.orgresearchgate.nettcichemicals.com.

Steric Hindrance: Introducing bulky ortho-substituents, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, can prevent the amine substrate from coordinating directly to the boron atom. This coordination would otherwise reduce the catalyst's Lewis acidity and inhibit its activity rsc.org.

Intramolecular Coordination: Catalysts like (2-(thiophen-2-ylmethyl)phenyl)boronic acid have been developed where heteroatoms (like sulfur) are thought to promote the formation of the active intermediate and facilitate the dehydration step rsc.org. In contrast to the general trend, studies on ortho-iodoarylboronic acids found that electron-donating groups, such as a para-alkoxy substituent, enhanced catalytic activity, leading to the development of the superior 5-methoxy-2-iodophenylboronic acid (MIBA) catalyst acs.org.

Cooperative Catalysis: The catalytic activity can be significantly enhanced by using arylboronic acids in conjunction with a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) nih.govtcichemicals.com. This cooperative system accelerates the reaction, particularly for less reactive carboxylic acids tcichemicals.com.

Table of Representative Arylboronic Acid Catalysts:

| Catalyst | Key Feature | Application |

|---|---|---|

| 3,4,5-Trifluorobenzeneboronic acid | High Lewis acidity | General amide synthesis researchgate.net |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Steric hindrance at ortho position | Prevents catalyst inhibition, racemization-free synthesis rsc.org |

| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Optimized electronic effects | Highly active for poorly nucleophilic amines acs.org |

A significant challenge in applying catalytic amidation to peptide synthesis is the risk of racemization at the α-carbon of the amino acid, which compromises the biological activity of the final peptide rsc.orgpeptide.com. The choice of catalyst, protecting groups, and coupling reagents is critical to maintaining stereochemical integrity rsc.orgnih.gov.

Arylboronic acid catalysis has shown promise in minimizing racemization. For example, the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst allowed for the synthesis of an amide from an α-amino acid derivative with no observed racemization rsc.org. Another effective strategy involves the careful selection of N-protecting groups on the amino acid. It was found that using an electron-deficient N-trifluoroacetyl-protected α-amino acid prevents the formation of an inert five-membered complex between the catalyst and the amino acid, thereby facilitating peptide synthesis with low epimerization rsc.orgnih.gov. Furthermore, the development of thiol-labile amino protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) has been shown to greatly suppress racemization compared to traditional Fmoc-based methods, especially when paired with mild coupling reagents nih.govresearchgate.net.

Other Emerging Catalytic Applications of Arylboronic Acids

The utility of arylboronic acids as catalysts extends beyond amide formation. Their ability to activate hydroxyl groups has been harnessed for other important dehydrative transformations.

Dehydrative C-Alkylation and Allylation: Electron-deficient arylboronic acids, such as pentafluorophenylboronic acid, can catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds using benzylic alcohols as electrophiles acs.orgnih.gov. This method forms new carbon-carbon bonds with water as the sole byproduct nih.govresearchgate.net. The catalytic system is also effective for the allylation of benzylic alcohols with allyltrimethylsilane acs.orgnih.gov.

Friedel-Crafts Reactions: Arylboronic acids have been successfully employed as catalysts for Friedel-Crafts alkylation of electron-rich arenes and heteroarenes using allylic or benzylic alcohols nih.gov.

Etherification: In conjunction with a co-catalyst like oxalic acid, arylboronic acids promote the dehydrative etherification of secondary benzylic alcohols acs.orgnih.gov.

Aryl Radical Precursors: In a departure from Lewis acid catalysis, arylboronic acids can also serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage, enabling a different set of synthetic applications rsc.org.

These expanding applications highlight the remarkable versatility of arylboronic acids, including structures like (4-Cyclopropyl-3-methylphenyl)boronic acid, as powerful tools in modern organic synthesis.

Mechanistic and Computational Investigations of Arylboronic Acid Reactivity

Detailed Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanism of reactions involving arylboronic acids is fundamental to optimizing reaction conditions and expanding their synthetic utility. Key transformations, such as the Suzuki-Miyaura coupling, have been thoroughly investigated using a combination of kinetic, spectroscopic, and computational methods. libretexts.orgyoutube.com

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining steps and transition state structures in catalytic cycles. In the context of the Suzuki-Miyaura reaction, 13C KIEs have been employed to gain atomistic insight into the mechanism of the Pd(PPh₃)₄-catalyzed reaction of aryl halides and arylboronic acids. acs.org

For the oxidative addition step involving aryl bromides, a significant normal ¹³C KIE at the carbon atom attached to the bromine (KIE C–Br = 1.020) indicates that this step is the first irreversible step in the catalytic cycle. nih.gov This finding is consistent with oxidative addition to a 12-electron monoligated palladium complex, Pd(PPh₃). acs.org In contrast, for aryl iodides, a near-unity KIE suggests that a step preceding oxidative addition, likely the binding of the iodoarene to the palladium complex, is the first irreversible step. acs.org

The transmetalation step has also been probed using KIEs. A ¹³C KIE for the carbon atom involved in transmetalation (KIE C-Boron = 1.035) supports a mechanism proceeding through a tetracoordinate boronate intermediate with a Pd–O–B linkage. acs.org These studies, while not specific to (4-Cyclopropyl-3-methylphenyl)boronic acid, provide a framework for understanding its expected behavior in similar catalytic cycles.

Table 1: Illustrative ¹³C Kinetic Isotope Effects in the Suzuki-Miyaura Reaction

| Step | Position of Isotope Label | Experimental KIE | Mechanistic Implication |

|---|---|---|---|

| Oxidative Addition (Aryl Bromide) | Carbon attached to Bromine | 1.020 | First irreversible step, involves C-Br bond cleavage in the transition state. acs.orgnih.gov |

| Oxidative Addition (Aryl Iodide) | Carbon attached to Iodine | ~1.003 | First irreversible step precedes oxidative addition. acs.org |

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. Low-temperature rapid injection nuclear magnetic resonance (NMR) spectroscopy has been instrumental in identifying and characterizing previously elusive pre-transmetalation intermediates in the Suzuki-Miyaura reaction. libretexts.orgillinois.edu

These studies have revealed the existence of species containing palladium-oxygen-boron (Pd-O-B) linkages. acs.org Three distinct intermediates have been identified: a tricoordinate boronic acid complex and two tetracoordinate boronate complexes with 2:1 and 1:1 stoichiometry with respect to palladium. illinois.edu The formation of these intermediates is a critical step preceding the transfer of the aryl group from boron to palladium. acs.org

¹¹B NMR spectroscopy is another valuable tool for studying the speciation of boronic acids in solution. It can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate and boronate esters, providing insights into the active species under different reaction conditions. acs.orgnsf.gov While specific spectroscopic data for intermediates involving this compound are not available, the principles derived from studies of other arylboronic acids are applicable.

Protodeboronation Pathways and Stability Considerations

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant side reaction that can impact the efficiency of cross-coupling reactions involving arylboronic acids. wikipedia.org The propensity for protodeboronation is influenced by the reaction conditions and the electronic and steric properties of the arylboronic acid. wikipedia.org

Arylboronic acids can undergo protodeboronation in acidic media. researchgate.netrsc.org Mechanistic studies suggest that this process involves the reaction of the boronic acid with an acid. wikipedia.org Density functional theory (DFT) calculations on the acid-promoted, metal-free protodeboronation of arylboronic acids indicate that the reaction may proceed through an intermolecular metathesis via a four-membered ring transition state. rsc.org Highly electron-deficient arylboronic acids, however, show negligible susceptibility to acid-catalyzed protodeboronation. acs.orgnih.gov

Base-catalyzed protodeboronation is a well-documented phenomenon, particularly relevant under the basic conditions often employed in Suzuki-Miyaura couplings. ed.ac.uk The mechanism typically involves a pre-equilibrium between the boronic acid and a hydroxide (B78521) ion to form the corresponding boronate. wikipedia.org This is followed by a rate-limiting reaction between the boronate and a proton source, such as water. wikipedia.org

Kinetic studies on a wide range of arylboronic acids have revealed a dual mechanistic regime for base-catalyzed protodeboronation. nih.gov One pathway involves a concerted ipso protonation/C–B cleavage. The other pathway, prevalent for highly electron-deficient arylboronic acids, involves the unimolecular heterolysis of the boronate to generate a transient aryl anion. acs.orgnih.gov The pH of the reaction medium plays a critical role, with the rate of protodeboronation often being fastest at high pH due to the increased concentration of the more reactive arylboronate anion. ed.ac.uk

Table 2: General Mechanistic Pathways for Protodeboronation

| Catalyst | Proposed Mechanism | Key Intermediates/Transition States |

|---|---|---|

| Acid | Intermolecular metathesis. rsc.org | Four-membered ring transition state. rsc.org |

| Base | Concerted ipso protonation/C-B cleavage or unimolecular heterolysis. acs.orgnih.gov | Arylboronate anion. wikipedia.orged.ac.uk |

| Metal | Varies depending on the metal. researchgate.netrsc.org | - |

Protodeboronation can also be catalyzed by transition metals. researchgate.net For instance, silver-catalyzed protodeboronation of arylboronic acids and esters in the presence of a base has been developed. rsc.org Copper-catalyzed protodeboronation in aqueous media has also been reported, with the reaction being promoted by oxygen. lookchem.com

In the absence of catalysts, a slow uncatalyzed protodeboronation can occur through the direct reaction of the arylboronic acid with water. researchgate.net The rate of this uncatalyzed pathway is generally low but can be a contributing factor to the decomposition of the boronic acid over extended reaction times or at elevated temperatures. researchgate.net

Solid-State Degradation Mechanisms of Boronic Acids

Arylboronic acids, including this compound, are susceptible to degradation in the solid state, which can impact their purity, shelf-life, and reactivity in synthetic applications. The primary degradation pathways are protodeboronation and dehydration to form boroxines.

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting the arylboronic acid into its corresponding arene (in this case, 1-cyclopropyl-2-methylbenzene). While often studied in solution, protodeboronation can also occur in the solid state. Combined experimental and computational studies have suggested a mechanism for the protodeboronation of neat (undiluted) boronic acids. nih.gov This research indicates that the reaction can be mediated by the boronic acid itself in the solid state, proceeding through a pathway characterized by a reduction in the entropy of activation. nih.gov Some studies have surprisingly found that certain boronic acids that are unstable when stored neat in the solid state show little degradation when heated in aqueous solutions, highlighting the distinct nature of solid-state decomposition. morressier.com The propensity for this compound to undergo this reaction would be influenced by factors such as crystal packing, presence of moisture, and temperature.

Dehydration to Boroxines: A common degradation pathway for boronic acids in the solid state is intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium process, but the removal of water can drive the formation of the boroxine (B1236090). The stability and reactivity of the boroxine can differ significantly from the parent boronic acid. The structure of this compound, with its substituents, would influence the rate and equilibrium position of boroxine formation.

| Degradation Pathway | Description | Resulting Product from this compound |

| Protodeboronation | Cleavage of the C-B bond, replaced by a C-H bond. | 1-Cyclopropyl-2-methylbenzene (B1616505) |

| Dehydration | Intermolecular loss of water molecules. | Trimeric boroxine anhydride |

Strategies for Enhancing Boronic Acid Stability (e.g., MIDA protection)

Given the instability of many boronic acids, strategies to protect the boronic acid moiety are crucial for their storage and use in multi-step synthesis. One of the most effective and widely adopted methods is the formation of N-methyliminodiacetic acid (MIDA) boronates. nih.govchem-station.com

The MIDA ligand complexes with the boron atom, changing its hybridization from a reactive sp² state to a more stable, tetrahedral sp³ state. sigmaaldrich.com This structural change shields the boron's empty p-orbital, dramatically deactivating its Lewis acidity and preventing reactions like protodeboronation and oligomerization. chem-station.com

Key Advantages of MIDA Protection:

Enhanced Stability: MIDA boronates are typically free-flowing, crystalline solids that are exceptionally stable to long-term benchtop storage under air. nih.govsigmaaldrich.com Studies have shown that while many free boronic acids decompose significantly after just a few weeks, the corresponding MIDA boronates remain largely intact for over 60 days. sigmaaldrich.com

Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are universally compatible with silica (B1680970) gel chromatography, which simplifies purification and reaction monitoring. nih.govnih.gov

Broad Reagent Compatibility: The MIDA group protects the boron center from a wide range of common synthetic reagents, including many oxidants and mild acids. nih.govnih.gov

Controlled Deprotection: The boronic acid can be easily regenerated from its MIDA ester form under mild aqueous basic conditions (e.g., using NaOH or NaHCO₃). sigmaaldrich.comsigmaaldrich.com This allows for the "slow-release" of the reactive boronic acid in situ during a reaction, which can suppress side reactions. chem-station.comsigmaaldrich.com

This protection strategy is directly applicable to this compound, allowing for its conversion into a more robust and easily handled MIDA boronate for use in complex synthetic sequences like iterative cross-coupling. rsc.org

| Protection Strategy | Mechanism | Key Features |

| MIDA Boronates | Rehybridization of boron from sp² to sp³ via complexation with N-methyliminodiacetic acid (MIDA). | Bench-top stable solids, compatible with chromatography, stable to many reagents, deprotection under mild aqueous base. nih.govsigmaaldrich.comsigmaaldrich.com |

Density Functional Theory (DFT) Calculations and Computational Modeling

Density Functional Theory (DFT) is a powerful computational quantum mechanics modeling method used to investigate the electronic structure and reactivity of molecules. tandfonline.com In the context of arylboronic acids like this compound, DFT calculations provide invaluable insights into molecular properties and reaction mechanisms that can be difficult to probe experimentally. researchgate.netacs.org

DFT can be used to:

Determine optimized molecular geometries, including bond lengths and angles. nih.gov

Calculate thermodynamic properties, such as reaction energies and activation barriers. researchgate.net

Predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in structural confirmation. acs.orgnih.gov

Model the entire course of a chemical reaction, identifying intermediates and transition states. semanticscholar.org

These computational tools are essential for building a detailed, molecular-level understanding of the factors governing the stability and reactivity of this compound.

Prediction of Reaction Pathways and Transition States

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions, which allows for the prediction of reaction pathways and the characterization of transition states. aalto.fi By calculating the energy of the system along a reaction coordinate, researchers can identify the lowest-energy path from reactants to products.

For arylboronic acids, DFT has been instrumental in elucidating the mechanisms of key reactions:

Protodeboronation: Computational studies have detailed the probable mechanistic pathways for acid, base, and water-promoted protodeboronation. morressier.comnih.gov DFT calculations can identify key interactions in the transition state, such as hydrogen bonding or orbital interactions, that facilitate the departure of the boronic acid group. acs.org

Suzuki-Miyaura Coupling: The mechanism of this critical C-C bond-forming reaction has been extensively studied using DFT. researchgate.net Calculations can model the individual steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and explain how factors like ligands, bases, and substrates influence the reaction's efficiency. The transmetalation step, where the aryl group is transferred from boron to palladium, is particularly well-suited for DFT analysis, revealing the structure of the key transition state. researchgate.net

For this compound, DFT could be used to model its participation in these reactions, predicting its reactivity relative to other arylboronic acids and identifying the most favorable conditions for desired transformations.

Elucidation of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity of an arylboronic acid is profoundly influenced by the electronic and steric properties of the substituents on the aromatic ring. DFT calculations are exceptionally well-suited to disentangle these effects and provide a quantitative understanding of their impact.

Electronic Effects: The cyclopropyl (B3062369) and methyl groups in this compound are both considered electron-donating. DFT can quantify this effect by calculating parameters like molecular orbital energies and atomic charges. In reactions like protodeboronation, the effect of substituents can be complex. While electron-donating groups can accelerate base-mediated decomposition, highly electron-deficient arenes can also undergo rapid protodeboronation through a different, transient aryl anion pathway. nih.govacs.org DFT calculations help rationalize these divergent trends by modeling the stability of intermediates and transition states for each pathway. acs.org

Steric Effects: The 3-methyl group is positioned ortho to the boronic acid functional group. This proximity can create significant steric hindrance, which can impede the approach of reagents or catalysts to the boron center. DFT calculations can model this steric clash and predict its consequences on reaction rates. For example, computational studies on related systems have shown that steric strain in the tetrahedral boronate intermediate can accelerate protodeboronation. nih.govacs.org Conversely, in catalytic reactions, ortho-substituents can completely shut down reactivity by preventing the necessary coordination of the boronic acid to the metal center. acs.org DFT provides a means to predict the energetic penalty associated with this steric hindrance, thereby explaining or predicting the observed reactivity and selectivity for this compound.

| Effect | Description | Relevance to this compound |

| Electronic | Influence of electron-donating or electron-withdrawing substituents on the reaction center. | The electron-donating cyclopropyl and methyl groups can affect the rates of protodeboronation and transmetalation. |

| Steric | Spatial arrangement of atoms and the physical blocking of reaction sites. | The ortho-methyl group can hinder the approach of reagents to the boronic acid, potentially lowering reaction rates or preventing reaction altogether. acs.org |

Derivatization and Advanced Applications of 4 Cyclopropyl 3 Methylphenyl Boronic Acid As a Building Block

Synthesis of Complex Organic Molecules and Natural Product Analogs

The structural motif of a cyclopropyl (B3062369) group attached to a substituted phenyl ring is of significant interest in medicinal chemistry, often found in potent and selective kinase inhibitors and other therapeutic agents. ed.ac.uknih.gov (4-Cyclopropyl-3-methylphenyl)boronic acid is an essential reagent for incorporating this specific fragment via carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. sci-hub.se

While the direct application of this compound in the total synthesis of a specific natural product is not extensively documented in readily available literature, the strategies for its use are well-established. Modern synthetic approaches, particularly those targeting complex, modular molecules, increasingly rely on iterative cross-coupling (ICC) techniques. nih.govbldpharm.com In this context, boronic acid derivatives are sequentially coupled to assemble a target molecule piece by piece. For example, the principles used in the total synthesis of natural products like ratanhine and (+)-crocacin C, which employed iterative Suzuki-Miyaura coupling of protected boronic acid building blocks, provide a clear blueprint for how this compound would be utilized. nih.govacs.org This building-block approach allows for the efficient and modular construction of complex molecular frameworks, making it a powerful tool for creating analogs of natural products or entirely novel bioactive compounds. researchgate.net

Preparation of Protected Boronic Acid Derivatives

Free boronic acids can be sensitive to certain reaction conditions and may undergo side reactions like protodeboronation. nih.gov To enhance their utility in multi-step synthesis, they are often converted into more stable and robust protected forms.

N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in organoboron chemistry. bldpharm.com Reacting this compound with N-methyliminodiacetic acid yields its corresponding MIDA boronate. This derivative offers several key advantages:

Enhanced Stability: MIDA boronates are typically free-flowing, crystalline solids that are exceptionally stable to air, moisture, and silica (B1680970) gel chromatography. bldpharm.com This contrasts with many free boronic acids, which can be difficult to handle and purify.

Reagent Compatibility: The boron atom in a MIDA boronate is pyramidalized, which kinetically protects it from a wide range of common synthetic reagents, including many oxidants and reductants, that would otherwise degrade a free boronic acid. nih.govresearchgate.net

Controlled Deprotection: The MIDA protecting group is stable under anhydrous cross-coupling conditions but can be readily cleaved with mild aqueous base (e.g., NaOH or NaHCO₃) to slowly release the free boronic acid in situ for a subsequent reaction. acs.orgrsc.org This "slow release" mechanism is particularly useful when working with unstable boronic acids.

The unique properties of MIDA boronates make them ideal reagents for iterative cross-coupling (ICC). nih.govrsc.org In this strategy, a bifunctional building block, such as a haloaryl MIDA boronate, can undergo a Suzuki-Miyaura coupling at the halide position while the MIDA-protected boron moiety remains intact. acs.org After the coupling, the MIDA group can be cleaved to reveal the free boronic acid, which is then ready for the next coupling reaction. This process allows for the programmed, step-by-step assembly of complex oligoarenes and other conjugated systems from simple, robust monomers. bldpharm.com The MIDA boronate of this compound is an excellent candidate for such synthetic strategies. researchgate.net

Before the widespread adoption of MIDA boronates, the most common method for protecting boronic acids was their conversion to boronate esters, particularly pinacol (B44631) esters. rsc.orgrsc.org The reaction of this compound with pinacol (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacol boronate ester.

These esters offer several benefits:

They are generally more stable and less polar than the free boronic acids, which facilitates purification by chromatography and extraction. acs.org

They are less prone to dehydration, which can lead to the formation of trimeric boroxines in free boronic acids.

Pinacol esters are competent partners in Suzuki-Miyaura cross-coupling reactions, often exhibiting high reactivity. rsc.orgescholarship.org

The choice between using a MIDA boronate versus a pinacol ester often depends on the specific demands of the synthetic sequence. Pinacol esters are highly effective for direct cross-coupling, while MIDA boronates offer superior stability and are uniquely suited for iterative, multi-step synthetic campaigns. nih.govrsc.org

| Derivative Form | Key Features | Primary Application | Stability |

|---|---|---|---|

| Free Boronic Acid | Directly reactive in cross-coupling; can be prone to dehydration and protodeboronation. | Direct use in Suzuki-Miyaura coupling. | Moderate; can degrade on storage. |

| MIDA Boronate | Highly stable, crystalline solid; compatible with chromatography and many reagents; requires deprotection for reactivity. | Iterative cross-coupling; multi-step synthesis of complex molecules. | Excellent; indefinitely stable on the benchtop. bldpharm.com |

| Pinacol Boronate Ester | Stable, less polar than free acid; generally used directly in cross-coupling without a separate deprotection step. | Standard Suzuki-Miyaura coupling; simplifies purification. | Good; significantly more stable than the free boronic acid. |

Integration into Diverse Chemical Scaffolds for Research Purposes

The primary application of this compound in research is to serve as a molecular fragment for integration into larger, more complex structures, particularly in the context of drug discovery. nih.gov In medicinal chemistry, researchers often synthesize large libraries of related compounds to explore structure-activity relationships (SAR). The Suzuki-Miyaura reaction is a preferred method for this "scaffold decoration" approach due to its reliability and broad functional group tolerance. nih.gov

By using this compound, chemists can systematically introduce the 4-cyclopropyl-3-methylphenyl group onto various heterocyclic cores (e.g., pyridines, pyrimidines, indazoles) that are common in pharmacologically active molecules. googleapis.com This allows for the precise evaluation of how the steric and electronic properties of this specific substituent impact the biological activity of the parent scaffold, for instance, its binding affinity to a target enzyme like a protein kinase. ed.ac.uk

Development of Novel Organoboron Reagents and Catalysts

While the predominant use of this compound is as a nucleophilic partner in cross-coupling reactions, the broader field of organoboron chemistry involves creating new types of reagents and catalysts. Boronic acids can serve as precursors for more complex organoboron species.

For example, the boronic acid moiety can be incorporated into larger molecular frameworks to create chiral ligands or catalysts. whiterose.ac.uk Although specific examples where this compound itself has been transformed into a novel catalyst are not prominent, the chemical principles allow for such possibilities. The boronic acid could be appended to a scaffold known to coordinate with transition metals, potentially modulating the catalytic activity or selectivity of the resulting complex. Furthermore, advances in boronic ester homologation and related transformations are continually expanding the toolbox for creating structurally diverse and stereochemically defined organoboron compounds from simpler boronic acid starting materials. bris.ac.uk These advanced reagents can then participate in a wider array of synthetic transformations beyond traditional cross-coupling.

Analytical Methodologies for Research on Arylboronic Acids and Their Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Mechanistic Monitoring (¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of arylboronic acids and for monitoring their chemical transformations in real-time. ed.ac.ukresearchgate.net A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive understanding of the molecule's constitution and the electronic environment of the boron atom.

Structural Characterization: The structure of (4-Cyclopropyl-3-methylphenyl)boronic acid can be definitively confirmed by analyzing its NMR spectra.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the methyl group protons, the cyclopropyl (B3062369) group protons, and the acidic protons of the boronic acid group (-B(OH)₂), which are often broad and may exchange with solvent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Signals corresponding to the aromatic carbons, the methyl carbon, and the cyclopropyl carbons would be observed. Notably, the carbon atom directly bonded to the boron atom often appears as a very broad signal or may not be detected at all due to quadrupolar broadening from the adjacent boron nucleus. raineslab.commdpi.comrsc.orgrsc.org

¹¹B NMR: Boron-11 NMR is particularly diagnostic for boronic acids. nsf.gov The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and electronic environment of the boron atom. Trigonal planar (sp²-hybridized) boronic acids typically show a resonance in the range of 27-33 ppm. researchgate.netsdsu.edu This technique is crucial for distinguishing the boronic acid from other boron species that may form during a reaction. researchgate.net

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.5-7.8 | m | Aromatic Protons (Ar-H) |

| ¹H | ~4.5-5.5 | br s | Boronic Acid Protons (-B(OH)₂) |

| ¹H | ~2.3 | s | Methyl Protons (-CH₃) |

| ¹H | ~1.8-2.0 | m | Cyclopropyl Methine Proton (-CH) |

| ¹H | ~0.6-1.0 | m | Cyclopropyl Methylene Protons (-CH₂) |

| ¹³C | ~125-145 | - | Aromatic Carbons (Ar-C) |

| ¹³C | Not Observed | - | Aromatic Carbon attached to Boron (C-B) |

| ¹³C | ~20 | - | Methyl Carbon (-CH₃) |

| ¹³C | ~15 | - | Cyclopropyl Methine Carbon (-CH) |

| ¹³C | ~10 | - | Cyclopropyl Methylene Carbons (-CH₂) |

| ¹¹B | ~28-30 | s | Trigonal Boronic Acid (sp²) |

Mechanistic Monitoring: In situ NMR monitoring is a powerful technique for studying reaction kinetics and identifying transient intermediates. magritek.comnih.gov By acquiring spectra at various time points during a reaction, the consumption of reactants and the formation of products can be quantified. ¹¹B NMR is especially valuable for monitoring transformations at the boron center. ed.ac.uk For example, during a Suzuki-Miyaura coupling reaction, the conversion of the sp²-hybridized arylboronic acid to a tetracoordinated (sp³-hybridized) boronate intermediate upon addition of a base can be observed by a characteristic upfield shift in the ¹¹B NMR spectrum to approximately 3-15 ppm. nsf.govsdsu.edunih.gov This allows for detailed mechanistic investigations into the transmetalation step. acs.org

Mass Spectrometry Techniques (e.g., GC-MS) for Reaction Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound and to analyze the complex mixtures generated during its synthesis and subsequent reactions. nih.gov

Molecular Weight Confirmation: Techniques like Electrospray Ionization (ESI-MS) can be used to ionize the molecule, typically forming ions such as [M-H]⁻ or [M+Na]⁺, allowing for the accurate determination of its molecular weight. uvic.ca High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound and its products.

Reaction Analysis and Mechanistic Studies: Mass spectrometry coupled with a separation technique is invaluable for analyzing reaction outcomes.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. researchgate.net In the context of reactions involving this compound, GC-MS is frequently used to identify and quantify starting materials, products, and, crucially, byproducts. acs.org For instance, the detection of a protodeborylated byproduct (1-cyclopropyl-2-methylbenzene) can provide evidence for competing reaction pathways under specific conditions.